REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12].CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>CN(C=O)C.C(N(CC)C(C)C)(C)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([CH:12]=[CH:11][C:10]([O:14][CH2:15][CH3:16])=[O:13])=[C:3]([F:9])[CH:4]=1 |f:5.6.7|
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(N)C=C1)F
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C
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Name
|
|
Quantity
|
295 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 110° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
separated with ethyl acetate and water
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Type
|
WASH
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Details
|
The organic layer was washed with a saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by neutral silica gel column chromatography (14-25% ethyl acetate/n-hexane)
|
Type
|
CUSTOM
|
Details
|
The purified material was crystallized with n-hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=CC(=O)OCC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |